molecular formula C21H20N2O2S2 B2758737 N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide CAS No. 1206998-60-8

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide

Cat. No. B2758737
CAS RN: 1206998-60-8
M. Wt: 396.52
InChI Key: QXSJFYWWDZWSJH-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds which exhibit interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Structural variations such as (4-OMe on carboxamide Th 4) and replacement of carboxamide with azo moieties 3b and 5b favor the activity in a positive manner .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that the compound could be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

The compound could potentially be used in the fabrication of organic field-effect transistors (OFETs), given the role of thiophene-mediated molecules in this area .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could be used in the development of new OLED materials.

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that some compounds exhibited excellent fungicidal activities . This suggests that the compound could potentially have fungicidal applications.

Antimicrobial Properties

Thiophene ring system exhibit many pharmacological properties such as antimicrobial . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.

Anti-Inflammatory Properties

Thiophene ring system also exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c24-19(17-9-5-13-26-17)22-15-7-1-2-8-16(15)23-20(25)21(11-3-4-12-21)18-10-6-14-27-18/h1-2,5-10,13-14H,3-4,11-12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSJFYWWDZWSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)thiophene-2-carboxamide

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